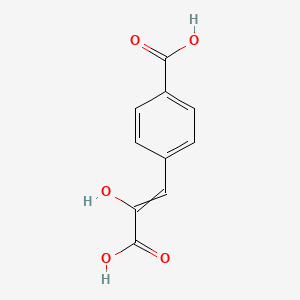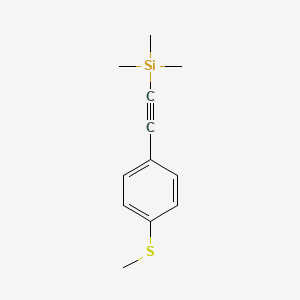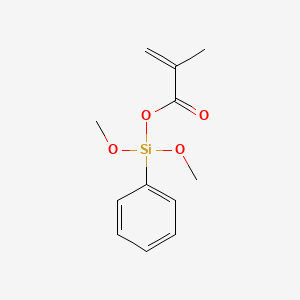
Dimethoxy(phenyl)silyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethoxy(phenyl)silyl 2-methylprop-2-enoate is an organosilicon compound that features a phenyl group attached to a silicon atom, which is further bonded to two methoxy groups and a 2-methylprop-2-enoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethoxy(phenyl)silyl 2-methylprop-2-enoate typically involves the reaction of phenyltrichlorosilane with methanol to form dimethoxy(phenyl)silane. This intermediate is then reacted with 2-methylprop-2-enoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethoxy(phenyl)silyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding silanols.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium halides or amines can be used in the presence of a suitable solvent like tetrahydrofuran.
Major Products Formed
Oxidation: Formation of silanols and carboxylic acids.
Reduction: Formation of alcohols and silanes.
Substitution: Formation of substituted silanes and esters.
Aplicaciones Científicas De Investigación
Dimethoxy(phenyl)silyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Dimethoxy(phenyl)silyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological molecules and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethoxy(methyl)silyl 2-methylprop-2-enoate
- Dimethoxy(phenyl)silyl 2-methylpropanoate
- Trimethoxy(phenyl)silane
Uniqueness
Dimethoxy(phenyl)silyl 2-methylprop-2-enoate is unique due to the presence of both a phenyl group and a 2-methylprop-2-enoate group attached to the silicon atom. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
150380-24-8 |
|---|---|
Fórmula molecular |
C12H16O4Si |
Peso molecular |
252.34 g/mol |
Nombre IUPAC |
[dimethoxy(phenyl)silyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H16O4Si/c1-10(2)12(13)16-17(14-3,15-4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 |
Clave InChI |
GTDVFOGVHUOHPP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)O[Si](C1=CC=CC=C1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)

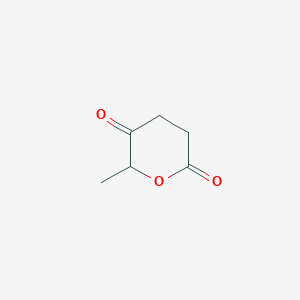
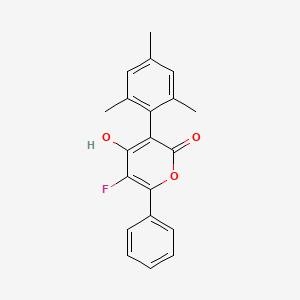
![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)
![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)
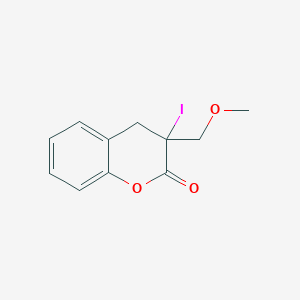
phosphanium perchlorate](/img/structure/B14282431.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)
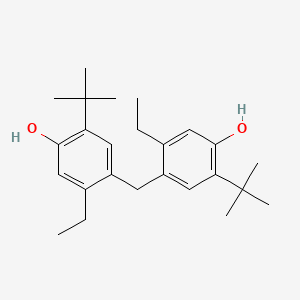
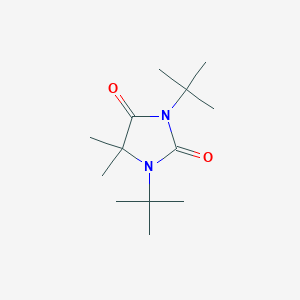
![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)
